molecular formula C17H21FN2O B4949145 (1-ethylpropyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine

(1-ethylpropyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine

Cat. No. B4949145
M. Wt: 288.36 g/mol
InChI Key: POLLUHNROHIXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-ethylpropyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound is commonly referred to as FPEP and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of FPEP is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. FPEP may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FPEP has been shown to have both biochemical and physiological effects. In vitro studies have shown that FPEP inhibits the growth of cancer cells and induces apoptosis. Additionally, FPEP has been found to have antibacterial and antifungal properties. In vivo studies have shown that FPEP may have potential as a treatment for cancer and infectious diseases.

Advantages and Limitations for Lab Experiments

One advantage of using FPEP in lab experiments is its potential as a drug candidate. FPEP has shown promising activity against cancer cells and may be used as a treatment for various types of cancer. Additionally, FPEP has been found to have antibacterial and antifungal properties, making it a potential candidate for treating infectious diseases.
One limitation of using FPEP in lab experiments is its limited availability. FPEP is a relatively new compound, and its synthesis is complex and time-consuming. Additionally, FPEP has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy as a drug candidate.

Future Directions

There are several future directions for research on FPEP. One area of research could focus on improving the synthesis of FPEP to increase its yield and purity. Additionally, more research is needed to determine the safety and efficacy of FPEP as a drug candidate. Further studies could also investigate the potential of FPEP as a treatment for other diseases, such as infectious diseases and neurological disorders.
Conclusion:
In conclusion, (1-ethylpropyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine is a chemical compound with potential use in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While FPEP shows promise as a drug candidate, more research is needed to determine its safety and efficacy.

Synthesis Methods

The synthesis of FPEP involves the reaction of 2-fluorophenol, 3-pyridinemethanol, and 1-ethylpropylamine in the presence of a catalyst. This process results in the formation of FPEP, which is a white crystalline solid. The purity and yield of FPEP can be improved by using different solvents and varying reaction conditions.

Scientific Research Applications

FPEP has been studied extensively in medicinal chemistry due to its potential use as a drug candidate. It has been shown to have promising activity against cancer cells and may be used as a treatment for various types of cancer. Additionally, FPEP has been found to have antibacterial and antifungal properties, making it a potential candidate for treating infectious diseases.

properties

IUPAC Name

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pentan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O/c1-3-14(4-2)20-12-13-8-7-11-19-17(13)21-16-10-6-5-9-15(16)18/h5-11,14,20H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLLUHNROHIXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=C(N=CC=C1)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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